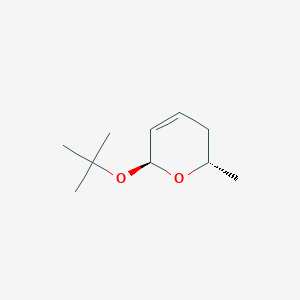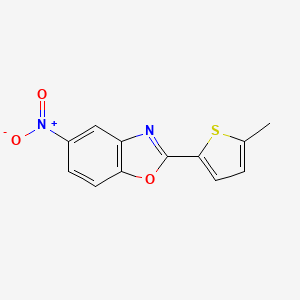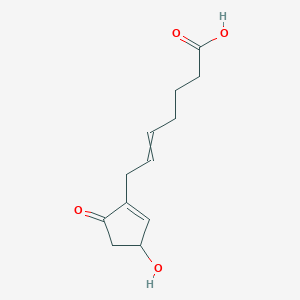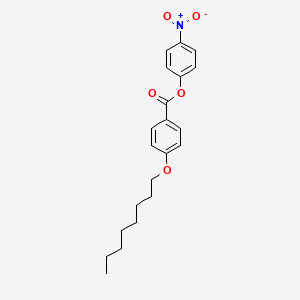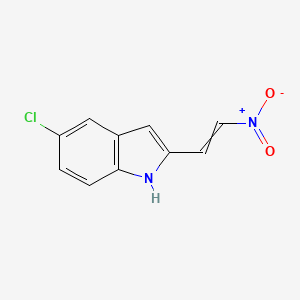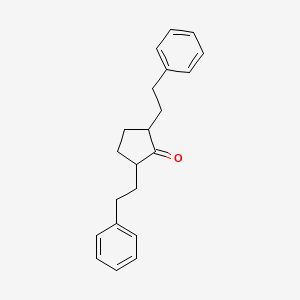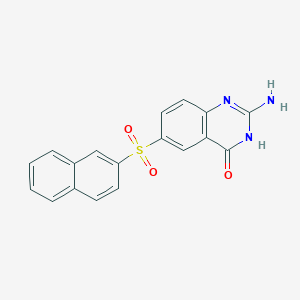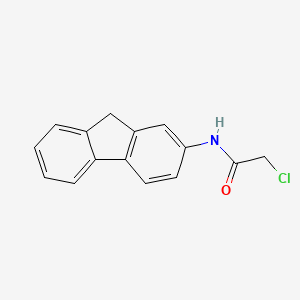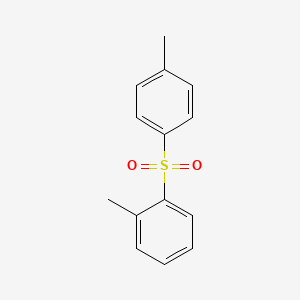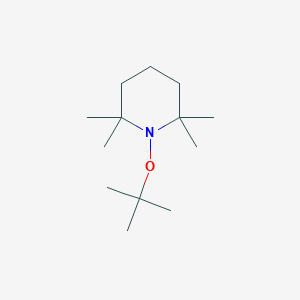
1-tert-Butoxy-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-2,2,6,6-tetramethylpiperidine is an organic compound belonging to the class of piperidines. It is characterized by the presence of a tert-butoxy group attached to the nitrogen atom of the piperidine ring, which is further substituted with four methyl groups at the 2, 2, 6, and 6 positions. This compound is known for its steric hindrance and stability, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-2,2,6,6-tetramethylpiperidine can be synthesized through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The compound is then purified through distillation or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butoxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals, which are useful in organic synthesis.
Reduction: It can be reduced to form secondary amines, which are valuable intermediates in pharmaceutical synthesis.
Substitution: The tert-butoxy group can be substituted with other functional groups, allowing for the synthesis of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroxide radicals.
Reduction: Secondary amines.
Substitution: Various substituted piperidines with different functional groups.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stable nitroxide radicals and hindered amines.
Biology: The compound is employed in the study of enzyme mechanisms and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-tert-Butoxy-2,2,6,6-tetramethylpiperidine involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including enzymes and reactive oxygen species, thereby modulating biochemical pathways. The steric hindrance provided by the tert-butoxy and methyl groups enhances the stability and reactivity of the compound.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar steric properties but lacking the tert-butoxy group.
4-Methoxy-2,2,6,6-tetramethylpiperidine: Another derivative with a methoxy group, used in similar applications.
Uniqueness: 1-tert-Butoxy-2,2,6,6-tetramethylpiperidine is unique due to the presence of the tert-butoxy group, which imparts additional steric hindrance and stability. This makes it particularly valuable in reactions requiring high selectivity and stability.
Propiedades
Número CAS |
54051-41-1 |
|---|---|
Fórmula molecular |
C13H27NO |
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-1-[(2-methylpropan-2-yl)oxy]piperidine |
InChI |
InChI=1S/C13H27NO/c1-11(2,3)15-14-12(4,5)9-8-10-13(14,6)7/h8-10H2,1-7H3 |
Clave InChI |
QVZVALXIRDZERZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1OC(C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


